

Interfering substances in the TNBSA assay (e.g., Tris buffer, glycine)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,4,6-Trinitrobenzenesulfonic acid*

Cat. No.: *B1208975*

[Get Quote](#)

Navigating the TNBSA Assay: A Guide to Overcoming Interference

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the **2,4,6-Trinitrobenzenesulfonic acid** (TNBSA) assay. A primary focus is on identifying and mitigating the effects of interfering substances, such as Tris buffer and glycine, which can significantly impact assay accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the TNBSA assay?

A1: The TNBSA assay is a rapid and sensitive method used to determine the concentration of free primary amino groups in a sample. The reagent, 2,4,6-Trinitrobenzene Sulfonic Acid (TNBSA), reacts with primary amines in alkaline conditions (typically pH 8.5) to form a highly chromogenic derivative. This resulting product can be measured spectrophotometrically at a wavelength of 335 nm or 420 nm, allowing for the quantification of primary amines in proteins, peptides, and amino acids.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Q2: Which common laboratory reagents interfere with the TNBSA assay?

A2: Any substance containing primary amines will react with TNBSA and interfere with the assay. The most common interfering substances include Tris buffer and the amino acid glycine. [1] Other reagents that can interfere include reducing agents like dithiothreitol (DTT) and β -mercaptoethanol, although their interference is more pronounced in other protein assays like the BCA assay.[4][5]

Q3: Why do Tris buffer and glycine interfere with the TNBSA assay?

A3: Tris (Tris(hydroxymethyl)aminomethane) and glycine both possess primary amine groups as part of their chemical structure. These primary amines react with TNBSA in the same manner as the primary amino groups of the protein or molecule of interest. This reaction leads to a false positive signal, resulting in an overestimation of the amine concentration in the sample.[1]

Q4: What is a suitable alternative buffer for the TNBSA assay?

A4: A 0.1 M sodium bicarbonate buffer with a pH of 8.5 is the recommended reaction buffer for the TNBSA assay as it does not contain primary amines and provides the necessary alkaline conditions for the reaction to proceed efficiently.[1][3]

Q5: At what wavelength should I measure the absorbance for the TNBSA assay?

A5: The absorbance of the final product of the TNBSA reaction is typically measured at 335 nm.[1][3] However, some protocols also use a wavelength of 420 nm, which corresponds to an intermediate of the reaction.[6][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the TNBSA assay, with a focus on problems related to interfering substances.

Problem	Possible Cause	Recommended Solution
High background reading in the blank	The blank or buffer contains primary amines.	Ensure the use of a non-interfering buffer like 0.1 M sodium bicarbonate, pH 8.5. [1] [3] Prepare fresh buffers to avoid contamination.
Inaccurate or unexpectedly high protein/amine concentration	The sample is dissolved in a buffer containing primary amines (e.g., Tris, glycine). [1]	Remove the interfering substance using one of the following methods: • Dialysis/Buffer Exchange: Dialyze the sample against a compatible buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5). [1] [5] [8] • Protein Precipitation: Precipitate the protein using trichloroacetic acid (TCA) or cold acetone. The protein pellet can then be redissolved in a compatible buffer. [4] [5] [8] [9]
Low sensitivity or weak signal	The pH of the reaction is not optimal.	The TNBSA reaction is pH-dependent and is most efficient at a pH of around 8.5. [1] Ensure the final pH of the reaction mixture is within the optimal range.
Assay results are not reproducible	Inconsistent incubation times or temperatures.	Adhere strictly to the protocol's recommended incubation time and temperature (e.g., 37°C for 2 hours) for all samples, standards, and blanks to ensure consistent results. [1] [3]

Experimental Protocols

Protocol 1: Standard TNBSA Assay

This protocol is for samples that are already in a compatible buffer.

Materials:

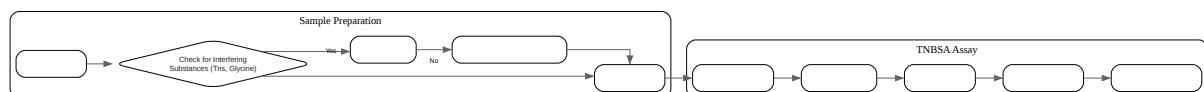
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5.[1]
- TNBSA Reagent: 0.01% (w/v) TNBSA solution in Reaction Buffer (prepare fresh).[1][3]
- Stop Solution: 10% SDS and 1 N HCl.[1][3]
- Protein standards and unknown samples (20-200 µg/mL).[1]

Procedure:

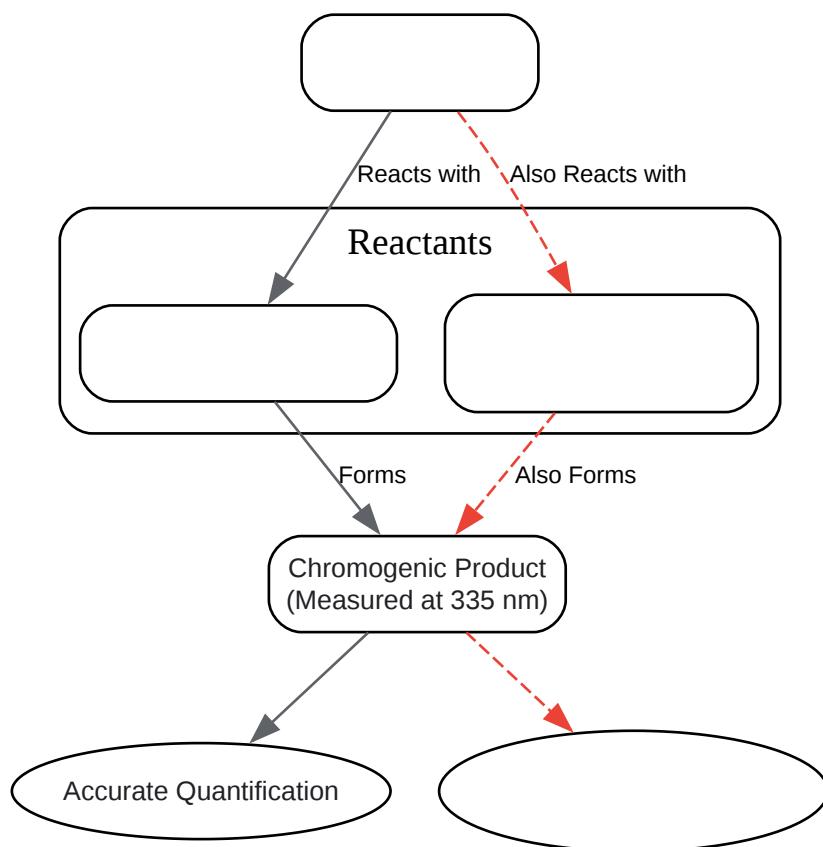
- To 0.5 mL of each standard and unknown sample, add 0.25 mL of the 0.01% TNBSA solution.
- Mix well and incubate at 37°C for 2 hours.[1][3]
- After incubation, add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to stop the reaction.[1][3]
- Measure the absorbance at 335 nm.
- Generate a standard curve using the absorbance values of the standards and determine the concentration of the unknown samples.[1]

Protocol 2: Removal of Interfering Substances by Acetone Precipitation

Use this protocol for samples containing interfering substances like Tris or glycine.

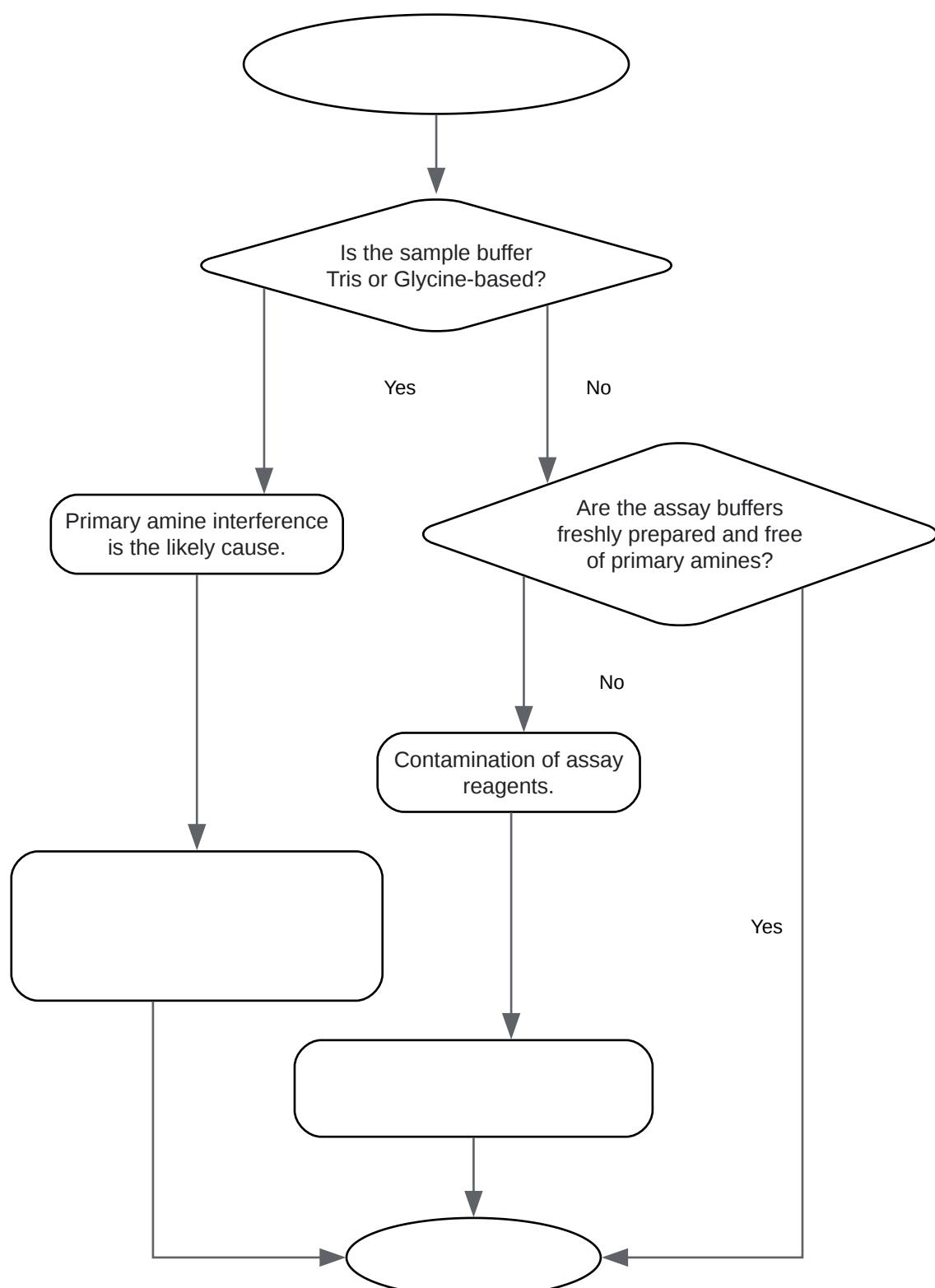

Materials:

- Cold acetone (-20°C).[5]
- Compatible buffer for resuspension (e.g., 0.1 M sodium bicarbonate, pH 8.5).


Procedure:

- To 50 μ L of your protein sample, add 200 μ L of cold (-20°C) acetone.[5]
- Vortex the mixture and incubate for 30 minutes at -20°C.[5]
- Centrifuge at maximum speed in a microcentrifuge for 10 minutes to pellet the protein.[5]
- Carefully decant the supernatant, which contains the interfering substances.
- Allow the protein pellet to air dry for approximately 30 minutes to evaporate any residual acetone.[5]
- Resuspend the protein pellet in a known volume of a compatible buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
- Proceed with the Standard TNBSA Assay protocol.

Visual Guides


[Click to download full resolution via product page](#)

Caption: Experimental workflow for the TNBSA assay, including a decision point for handling interfering substances.

[Click to download full resolution via product page](#)

Caption: Mechanism of interference in the TNBSA assay by substances containing primary amines.

[Click to download full resolution via product page](#)

Caption: Troubleshooting decision tree for high background or inaccurate readings in the TNBSA assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. interchim.fr [interchim.fr]
- 9. bio-rad.com [bio-rad.com]
- To cite this document: BenchChem. [Interfering substances in the TNBSA assay (e.g., Tris buffer, glycine)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1208975#interfering-substances-in-the-tnbsa-assay-e-g-tris-buffer-glycine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com